molecular formula C20H24N2O4 B12410012 Pheniramine-d6 (maleate)

Pheniramine-d6 (maleate)

Cat. No.: B12410012
M. Wt: 362.5 g/mol
InChI Key: SSOXZAQUVINQSA-QPEHKQNOSA-N
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Description

Pheniramine-d6 (maleate) is a deuterated form of pheniramine maleate, an antihistamine used to treat allergic conditions such as hay fever and urticaria. The deuterated version, pheniramine-d6, is often used in scientific research to study the pharmacokinetics and metabolism of pheniramine due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pheniramine-d6 (maleate) can be synthesized through the deuteration of pheniramine maleate. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under elevated temperatures and pressures to ensure complete deuteration.

Industrial Production Methods

Industrial production of pheniramine-d6 (maleate) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the required reaction conditions. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Pheniramine-d6 (maleate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with various functional groups.

Scientific Research Applications

Pheniramine-d6 (maleate) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of pheniramine in the body.

    Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of pheniramine.

    Drug Interaction Studies: Used to investigate interactions with other drugs and their impact on pheniramine metabolism.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification.

Mechanism of Action

Pheniramine-d6 (maleate) exerts its effects by competing with histamine for the histamine H1 receptor. Once bound, it acts as an inverse agonist, reducing the activity of the H1 receptor. This leads to a decrease in itching, vasodilation, and capillary leakage, resulting in reduced redness and edema. The suppression of the histamine-induced wheal and flare response is a key indicator of its antihistaminic activity .

Comparison with Similar Compounds

Pheniramine-d6 (maleate) is similar to other first-generation antihistamines in the alkylamine class, such as:

  • Brompheniramine maleate
  • Chlorpheniramine maleate
  • Dexbrompheniramine maleate
  • Pyrilamine maleate

Uniqueness

The uniqueness of pheniramine-d6 (maleate) lies in its deuterated form, which provides advantages in pharmacokinetic and metabolic studies due to its stable isotope labeling. This allows for more precise tracking and analysis compared to non-deuterated analogs.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-phenyl-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3;

InChI Key

SSOXZAQUVINQSA-QPEHKQNOSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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